molecular formula C15H13ClN2O2 B1441871 N-{3-[(chloroacetyl)amino]phenyl}benzamide CAS No. 1233188-83-4

N-{3-[(chloroacetyl)amino]phenyl}benzamide

Cat. No. B1441871
CAS RN: 1233188-83-4
M. Wt: 288.73 g/mol
InChI Key: DWNHTHNQFOAYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(chloroacetyl)amino]phenyl}benzamide, or CAB, is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white crystalline solid with a molecular weight of 315.51 g/mol and a melting point of 113-115°C. CAB is a relatively new compound, and its synthesis method has been developed in the last few decades. It has been used in a variety of scientific research applications, including biochemical and physiological studies, due to its stability and solubility.

Scientific Research Applications

Agricultural Chemistry

In agriculture, derivatives of benzamide like this compound are explored for their potential use as herbicides or pesticides. Their mode of action can be studied to design compounds that are effective against pests or weeds, while being safe for crops and the environment.

These applications are based on the compound’s chemical structure and properties, and further research is needed to fully realize its potential in these fields. The compound’s versatility highlights its importance in scientific research and its potential to contribute to various areas of innovation .

properties

IUPAC Name

N-[3-[(2-chloroacetyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNHTHNQFOAYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(chloroacetyl)amino]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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